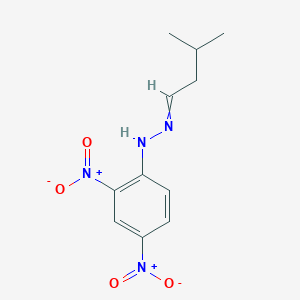

Isovaleraldehyde 2,4-Dinitrophenylhydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

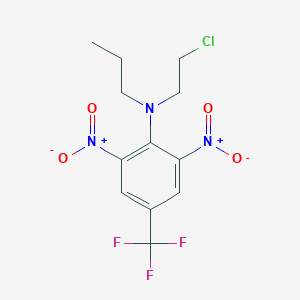

Isovaleraldehyde 2,4-Dinitrophenylhydrazone is a chemical compound with the molecular formula C11H14N4O4 and a molecular weight of 266.25 . It is a type of metabolite and is used as a reference material in environmental testing .

Synthesis Analysis

The synthesis of this compound involves a reaction with 2,4-dinitrophenylhydrazine . The reaction results in mixtures of isomeric hydrazones .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H14N4O4 . The structure is quite complex, but it can be understood by starting with the formula of hydrazine and replacing one of the hydrogens with a phenyl group .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily addition-elimination reactions . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .Wissenschaftliche Forschungsanwendungen

Analysis of Isomerization and Chromatographic Methods

Isovaleraldehyde 2,4-dinitrophenylhydrazone, like other aldehyde-2,4-dinitrophenylhydrazones, is studied for its geometrical isomerization. Uchiyama et al. (2004) explored the acid-catalyzed isomerization of these compounds, noting that isomerization can cause analytical errors during sample preparation. They focused on the UV-visible spectral properties, observing differences between the E- and Z-isomers. This research is crucial for high-performance liquid chromatography (HPLC) analysis of these compounds (Uchiyama, Matsushima, Aoyagi, & Ando, 2004).

Application in Air and Water Carbonyl Compounds Analysis

Hoshika and Takata (1976) investigated the gas chromatographic separation of carbonyl compounds as 2,4-dinitrophenylhydrazones using glass capillary columns. This method was applied to analyze aliphatic carbonyl compounds in car exhaust fumes and cigarette smoke, highlighting its environmental application (Hoshika & Takata, 1976).

Chromatographic Techniques for Carbonyl Compounds

Binding, Müller, and Witting (1996) examined the syn/anti isomerization of 2,4-dinitrophenylhydrazones in determining airborne unsymmetrical aldehydes and ketones. Their study addressed the challenges in chromatographic quantification due to isomerization, using techniques like HPLC and gas chromatography (Binding, Müller, & Witting, 1996).

Environmental Monitoring

Pal and Kim (2008) utilized 2,4-dinitrophenylhydrazine-coated cartridges for analyzing atmospheric carbonyls. Their study emphasized the importance of sampling techniques and analytical methods in environmental monitoring, especially for light carbonyls like acetaldehyde (Pal & Kim, 2008).

Food Chemistry Applications

Yamanaka et al. (1979) explored the formation of aldehydes from amino acids and hydrogen peroxide, using 2,4-dinitrophenylhydrazones for identification. Their work provides insights into food chemistry, particularly in understanding reactions involving amino acids (Yamanaka, Shiomi, Miyahara, & Kikuchi, 1979).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "Isovaleraldehyde 2,4-Dinitrophenylhydrazone can be synthesized via a condensation reaction between isovaleraldehyde and 2,4-dinitrophenylhydrazine. The reaction can be carried out in an acidic medium to facilitate the formation of the hydrazone derivative.", "Starting Materials": [ "Isovaleraldehyde", "2,4-dinitrophenylhydrazine", "Acidic medium (e.g. hydrochloric acid)" ], "Reaction": [ "Mix isovaleraldehyde and 2,4-dinitrophenylhydrazine in a 1:1 molar ratio in a round-bottom flask.", "Add a few drops of the acidic medium to the flask and stir the mixture at room temperature for several hours.", "Heat the reaction mixture under reflux for 2-3 hours to facilitate the formation of the hydrazone derivative.", "Allow the reaction mixture to cool and filter off the solid product.", "Wash the solid product with cold water and recrystallize from a suitable solvent (e.g. ethanol) to obtain pure isovaleraldehyde 2,4-dinitrophenylhydrazone." ] } | |

CAS-Nummer |

2256-01-1 |

Molekularformel |

C11H14N4O4 |

Molekulargewicht |

266.25 g/mol |

IUPAC-Name |

N-[(Z)-3-methylbutylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C11H14N4O4/c1-8(2)5-6-12-13-10-4-3-9(14(16)17)7-11(10)15(18)19/h3-4,6-8,13H,5H2,1-2H3/b12-6- |

InChI-Schlüssel |

MCWYOPWJODIZJK-SDQBBNPISA-N |

Isomerische SMILES |

CC(C)C/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

SMILES |

CC(C)CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

CC(C)CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Piktogramme |

Flammable; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.